![molecular formula C12H7ClFNO B2483571 5-(2-Chloro-phenyl)-2-fluoro-pyridine-3-carbaldehyde CAS No. 1951441-53-4](/img/structure/B2483571.png)
5-(2-Chloro-phenyl)-2-fluoro-pyridine-3-carbaldehyde
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Overview
Description
The compound “5-(2-Chloro-phenyl)-2-fluoro-pyridine-3-carbaldehyde” is likely to be an organic compound consisting of a pyridine ring substituted with a fluorine atom at the 2nd position, a 2-chlorophenyl group at the 5th position, and a formyl group at the 3rd position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, a six-membered ring with five carbon atoms and one nitrogen atom, is planar and aromatic. The 2-chlorophenyl group is likely to be in a plane perpendicular to the pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing fluorine and formyl groups, and the electron-donating 2-chlorophenyl group. The compound could undergo various reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar formyl group and the halogen atoms might increase its polarity and influence its solubility in different solvents .Scientific Research Applications
- Chalcones and their derivatives have shown significant antimicrobial effects. Researchers have explored their potential against bacteria, fungi, and other microorganisms. These compounds could be valuable in developing new antibiotics or antimicrobial agents .
- Chalcones possess anti-inflammatory activity due to their ability to inhibit pro-inflammatory enzymes. They may be useful in managing inflammatory conditions and related diseases .
- Chalcones exhibit promising anticancer properties. They interfere with cancer cell growth, induce apoptosis, and inhibit tumor progression. Researchers are investigating their role in cancer therapy .
- Chalcones act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. Their potential in preventing age-related diseases and oxidative stress is an active area of study .
- Some chalcone derivatives demonstrate antiviral effects. They may inhibit viral replication and entry into host cells. Researchers are exploring their use against various viruses .
- Chalcones serve as building blocks for synthesizing more complex compounds. By modifying their structure, researchers can create novel heterocycles and pharmaceuticals .
Antimicrobial Activity
Anti-Inflammatory Properties
Anticancer Potential
Antioxidant Effects
Antiviral Activity
Synthetic Precursors
These applications highlight the versatility and potential of chalcones in various fields of research. Keep in mind that ongoing studies may uncover additional uses for this intriguing compound! 🌟
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “5-(2-Chloro-phenyl)-2-fluoro-pyridine-3-carbaldehyde” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed information on its hazards, safe handling procedures, and emergency response guidelines .
Future Directions
properties
IUPAC Name |
5-(2-chlorophenyl)-2-fluoropyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO/c13-11-4-2-1-3-10(11)8-5-9(7-16)12(14)15-6-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIUVNLZADOVES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N=C2)F)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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